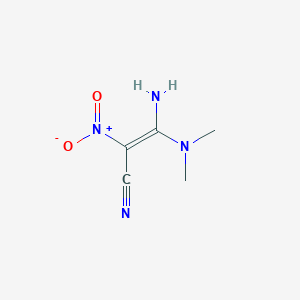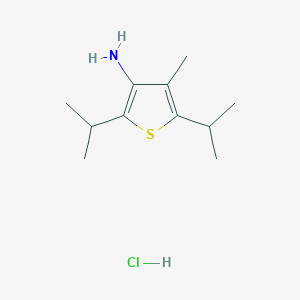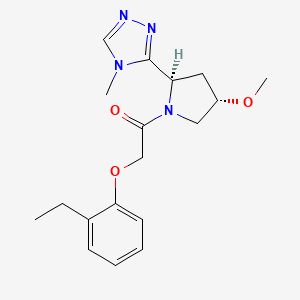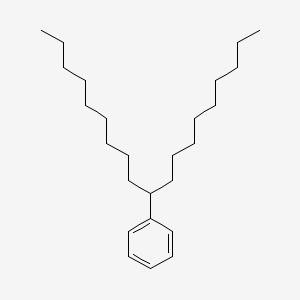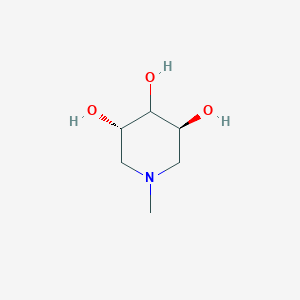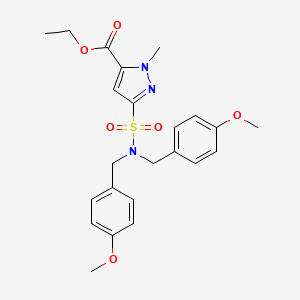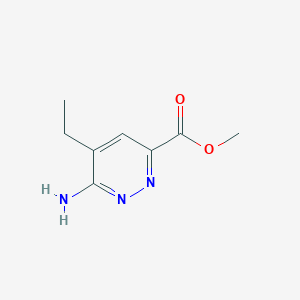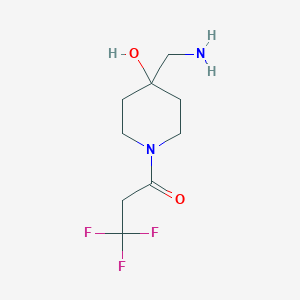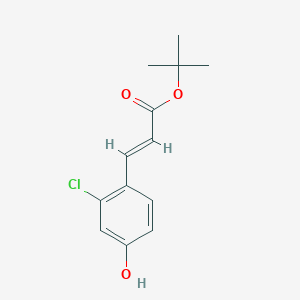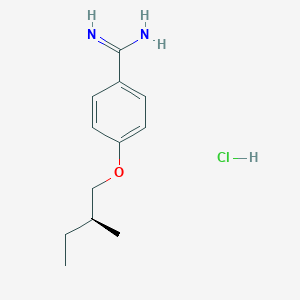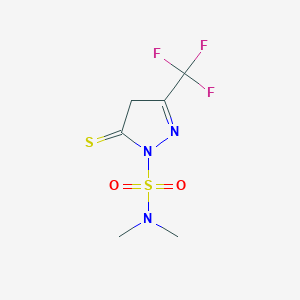
5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a sulfonic acid dimethylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Dimethylamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups but different core structures.
Sulfonic Acid Derivatives: Compounds with sulfonic acid groups but different overall structures.
Uniqueness
5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the sulfonic acid dimethylamide moiety contributes to its solubility and reactivity.
Properties
Molecular Formula |
C6H8F3N3O2S2 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N,N-dimethyl-5-sulfanylidene-3-(trifluoromethyl)-4H-pyrazole-1-sulfonamide |
InChI |
InChI=1S/C6H8F3N3O2S2/c1-11(2)16(13,14)12-5(15)3-4(10-12)6(7,8)9/h3H2,1-2H3 |
InChI Key |
HCZBGHFAXSJIGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=S)CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


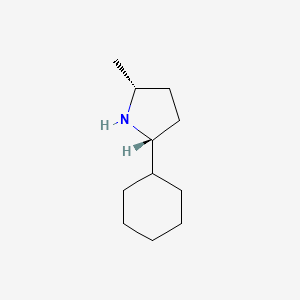
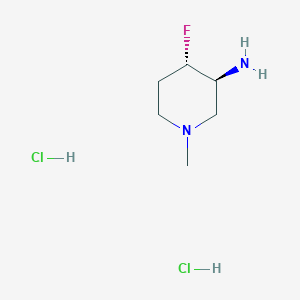

![2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B12979230.png)
